Cas no 1706449-14-0 (3-bromo-5-(2-methyloxiran-2-yl)pyridine)

3-Bromo-5-(2-methyloxiran-2-yl)pyridine is a versatile heterocyclic compound featuring both a bromo-substituted pyridine ring and a methyloxirane moiety. This structure offers distinct reactivity, making it valuable in synthetic organic chemistry, particularly for cross-coupling reactions and ring-opening transformations. The bromine atom serves as a handle for further functionalization via metal-catalyzed couplings, while the epoxide group provides opportunities for nucleophilic attack, enabling the construction of complex molecular architectures. Its stability under standard conditions and compatibility with diverse reaction conditions enhance its utility as a building block in pharmaceuticals, agrochemicals, and materials science. The compound’s balanced reactivity profile makes it a practical intermediate for targeted synthesis.
3-bromo-5-(2-methyloxiran-2-yl)pyridine structure
1706449-14-0 structure
Product Name:3-bromo-5-(2-methyloxiran-2-yl)pyridine
CAS No:1706449-14-0
MF:C8H8BrNO
MW:214.0592212677
CID:5834057
PubChem ID:102567804
Update Time:2025-06-09

3-bromo-5-(2-methyloxiran-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-(2-methyl-oxiranyl)-pyridine
    • Pyridine, 3-bromo-5-(2-methyl-2-oxiranyl)-
    • 3-bromo-5-(2-methyloxiran-2-yl)pyridine
    • 1706449-14-0
    • EN300-1911228
    • Inchi: 1S/C8H8BrNO/c1-8(5-11-8)6-2-7(9)4-10-3-6/h2-4H,5H2,1H3
    • InChI Key: JGBVRRRATNRAOR-UHFFFAOYSA-N
    • SMILES: C1=NC=C(C2(C)CO2)C=C1Br

Computed Properties

  • Exact Mass: 212.97893g/mol
  • Monoisotopic Mass: 212.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 25.4Ų

Experimental Properties

  • Density: 1.570±0.06 g/cm3(Predicted)
  • Boiling Point: 271.7±35.0 °C(Predicted)
  • pka: 2.45±0.22(Predicted)

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Additional information on 3-bromo-5-(2-methyloxiran-2-yl)pyridine

Research Brief on 3-Bromo-5-(2-methyloxiran-2-yl)pyridine (CAS: 1706449-14-0): Recent Advances and Applications

The compound 3-bromo-5-(2-methyloxiran-2-yl)pyridine (CAS: 1706449-14-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This epoxide-containing pyridine derivative serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have explored its utility in targeted drug design, leveraging its reactive epoxide moiety for covalent binding strategies.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key building block in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized 3-bromo-5-(2-methyloxiran-2-yl)pyridine as a precursor to develop irreversible inhibitors that showed enhanced selectivity profiles compared to conventional reversible inhibitors. The epoxide group was found to form a covalent bond with a conserved cysteine residue in the BTK active site, leading to prolonged target engagement and improved pharmacological properties.

Further investigations have revealed the compound's potential in PROTAC (Proteolysis Targeting Chimera) development. A recent patent application (WO2023056321) describes its incorporation into heterobifunctional molecules designed to degrade disease-relevant proteins. The bromine substituent at the 3-position allows for efficient cross-coupling reactions, while the epoxide functionality enables subsequent derivatization, making it an attractive scaffold for PROTAC design.

From a synthetic chemistry perspective, novel methodologies for the preparation and functionalization of 3-bromo-5-(2-methyloxiran-2-yl)pyridine have been developed. A 2024 publication in Organic Letters presented a highly efficient palladium-catalyzed cross-coupling protocol that maintains the integrity of the sensitive epoxide ring while enabling diverse modifications at the bromine position. This advancement has significantly expanded the compound's utility in medicinal chemistry campaigns.

In the realm of chemical biology, researchers have employed 3-bromo-5-(2-methyloxiran-2-yl)pyridine as a molecular probe to study enzyme mechanisms. Its ability to act as an affinity label has been exploited to identify novel binding sites and characterize enzyme-inhibitor interactions through mass spectrometry-based proteomics approaches. These applications underscore the compound's value as both a therapeutic candidate and a research tool in drug discovery.

Looking forward, the unique properties of 3-bromo-5-(2-methyloxiran-2-yl)pyridine position it as a promising candidate for further development in targeted covalent inhibitor design and chemical biology applications. Ongoing research is exploring its potential in addressing challenging drug targets, particularly those requiring prolonged target engagement or those with shallow binding pockets that are difficult to address with conventional reversible inhibitors.

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